

Spectroscopic and Structural Elucidation of (R)-P-Phos-Ruthenium(acac)₂: A Technical Guide

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Compound of Interest		
Compound Name:	(R)-P-PhosRuthenium(acac)2	
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This technical guide provides a comprehensive overview of the spectroscopic and structural characteristics of the chiral ruthenium complex, (R)-P-Phos-Ruthenium(acac)₂. This catalyst is of significant interest in the field of asymmetric synthesis, particularly in hydrogenation reactions, due to the unique electronic and steric properties imparted by the P-Phos ligand. This document outlines expected spectroscopic data based on analogous compounds, details the experimental protocols for acquiring this data, and presents a representative catalytic cycle for its application in asymmetric hydrogenation.

Introduction to (R)-P-Phos-Ruthenium(acac)2

(R)-P-Phos-Ruthenium(acac)² is an organometallic complex featuring a ruthenium(II) center coordinated to two acetylacetonate (acac) ligands and the chiral diphosphine ligand, (R)-P-Phos. The (R)-P-Phos ligand is a member of the atropisomeric biaryl bisphosphine family, characterized by two methoxy-substituted pyridine rings in its backbone.[1] This structural feature creates a unique chiral environment around the metal center, influencing the stereochemical outcome of catalytic reactions.

Molecular Structure:

Chemical Formula: C₄₈H₅₀N₂O₈P₂Ru

Molecular Weight: 945.94 g/mol



• CAS Number: 316829-35-3

Spectroscopic Data

While a comprehensive, experimentally verified dataset for (R)-P-Phos-Ruthenium(acac)₂ is not readily available in the public domain, the following tables summarize the expected spectroscopic data based on the analysis of analogous Ru(acac)₂(diphosphine) complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~ 7.0 - 8.5	Multiplet	Aromatic Protons (P-Phos)
~ 5.3 - 5.6	Singlet	Methine Proton (acac)
~ 3.5 - 4.0	Singlet	Methoxy Protons (P-Phos)
~ 1.8 - 2.2	Singlet	Methyl Protons (acac)

Table 2: Expected ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)	Assignment
~ 185 - 195	Carbonyl Carbon (acac)
~ 100 - 160	Aromatic & Pyridyl Carbons (P-Phos)
~ 100	Methine Carbon (acac)
~ 55 - 60	Methoxy Carbon (P-Phos)
~ 25 - 30	Methyl Carbon (acac)

Table 3: Expected ³¹P NMR Data (in CDCl₃)



Chemical Shift (δ, ppm)	Multiplicity	Assignment
~ 40 - 60	Singlet	Coordinated Phosphorus (P-Phos)

Infrared (IR) Spectroscopy

Table 4: Expected IR Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3050 - 3100	Medium	C-H Stretch (Aromatic)
~ 2850 - 3000	Medium	C-H Stretch (Aliphatic)
~ 1550 - 1600	Strong	C=O Stretch (acac)
~ 1500 - 1550	Strong	C=C Stretch (acac)
~ 1400 - 1500	Medium	P-Aryl Stretch
~ 1250 - 1300	Strong	C-O Stretch (acac)
~ 1000 - 1100	Strong	C-O-C Stretch (Methoxy)
~ 400 - 500	Medium	Ru-P Stretch
~ 300 - 400	Medium	Ru-O Stretch

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Data (ESI+)

m/z	Assignment	
[M+H] ⁺	Molecular Ion Peak	
[M-acac]+	Fragment corresponding to the loss of one acetylacetonate ligand	
[P-Phos+H]+	Fragment corresponding to the protonated P- Phos ligand	



Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for (R)-P-Phos-Ruthenium(acac)₂.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the complex in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-tonoise ratio. Use the residual solvent peak (CDCl₃ at 7.26 ppm) as a reference.
- ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
- ³¹P NMR: Acquire the spectrum with proton decoupling. Use an external standard of 85% H₃PO₄ for referencing.

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a KBr pellet by grinding a small amount of the complex (1-2 mg) with dry potassium bromide (100-200 mg) and pressing the mixture into a thin, transparent disk.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

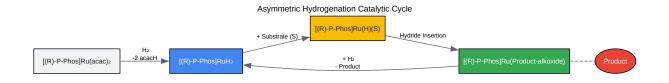
- Sample Preparation: Prepare a dilute solution of the complex (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Employ an electrospray ionization (ESI) mass spectrometer.



Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum
in the positive ion mode. The instrument should be calibrated prior to analysis.

Catalytic Pathway Visualization

(R)-P-Phos-Ruthenium(acac)² is a pre-catalyst that, upon activation, is highly effective for the asymmetric hydrogenation of various substrates. The following diagram illustrates a generally accepted catalytic cycle for the asymmetric hydrogenation of a ketone using a Ru(II)-diphosphine complex.



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Caption: A simplified catalytic cycle for the asymmetric hydrogenation of a ketone.

This guide provides a foundational understanding of the spectroscopic properties and catalytic applications of (R)-P-Phos-Ruthenium(acac)₂. The provided data and protocols are intended to serve as a reference for researchers in the fields of catalysis, organic synthesis, and drug development. Experimental verification of the spectroscopic data is recommended for specific research applications.

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References

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